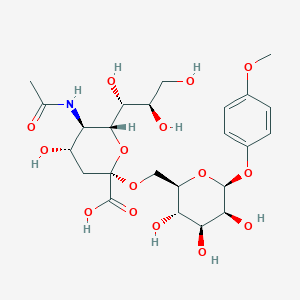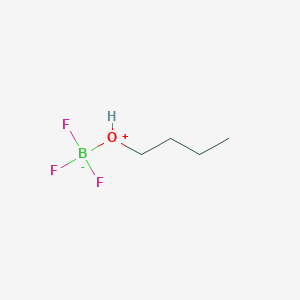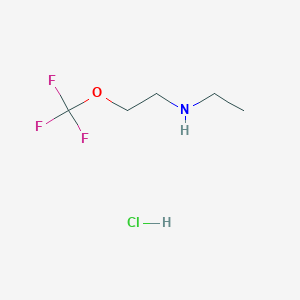
barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium” is a complex chemical entity that involves multiple components. Each of these components plays a crucial role in the overall properties and applications of the compound. Barium(2+) is a divalent cation, 2-ethylhexan-1-ol is a primary alcohol, 2-ethylhexan-1-olate is its corresponding alkoxide, propan-2-ol is a secondary alcohol, propan-2-olate is its corresponding alkoxide, and titanium is a transition metal known for its strength and corrosion resistance.
準備方法
Synthetic Routes and Reaction Conditions
-
2-Ethylhexan-1-ol: : This compound can be synthesized through the hydroformylation of propylene followed by hydrogenation. The process involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst to form butyraldehyde, which is then hydrogenated to form 2-ethylhexan-1-ol .
-
2-Ethylhexan-1-olate: : This alkoxide can be prepared by reacting 2-ethylhexan-1-ol with a strong base such as sodium or potassium hydride. The reaction typically takes place in an inert atmosphere to prevent the alkoxide from reacting with moisture or carbon dioxide in the air .
-
Propan-2-ol: The reaction can be carried out either by direct hydration using water and a catalyst or by indirect hydration using sulfuric acid followed by hydrolysis .
-
Propan-2-olate: : This alkoxide is formed by reacting propan-2-ol with a strong base such as sodium or potassium hydride. Similar to the preparation of 2-ethylhexan-1-olate, this reaction is also carried out in an inert atmosphere .
-
Titanium: : Titanium metal is typically produced through the Kroll process, which involves the reduction of titanium tetrachloride (TiCl4) with magnesium in an inert atmosphere. The resulting titanium sponge is then purified and melted to form titanium metal .
化学反応の分析
Types of Reactions
-
Oxidation: : Both 2-ethylhexan-1-ol and propan-2-ol can undergo oxidation reactions. For example, 2-ethylhexan-1-ol can be oxidized to 2-ethylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide . Propan-2-ol can be oxidized to acetone using similar oxidizing agents .
-
Reduction: : The alkoxides (2-ethylhexan-1-olate and propan-2-olate) can be reduced back to their corresponding alcohols using reducing agents such as lithium aluminum hydride .
-
Substitution: : The alkoxides can undergo nucleophilic substitution reactions with various electrophiles. For example, 2-ethylhexan-1-olate can react with alkyl halides to form ethers .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Bases: Sodium hydride, potassium hydride
Catalysts: Cobalt, rhodium
Major Products
2-Ethylhexanoic Acid: Formed from the oxidation of 2-ethylhexan-1-ol
Acetone: Formed from the oxidation of propan-2-ol
Ethers: Formed from the nucleophilic substitution of alkoxides with alkyl halides
科学的研究の応用
The compound has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to fix tissues.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and plasticizers.
作用機序
The mechanism of action of this compound depends on its specific application. In organic synthesis, the alkoxides act as nucleophiles, attacking electrophilic centers to form new bonds. In biological applications, the compound can interact with cellular components to stabilize structures for imaging. In industrial applications, the compound can act as a plasticizer, increasing the flexibility and durability of materials.
類似化合物との比較
Similar Compounds
2-Ethylhexanoic Acid: Similar to 2-ethylhexan-1-ol but with a carboxylic acid functional group.
Acetone: Similar to propan-2-ol but with a ketone functional group.
Titanium Tetrachloride: A precursor to titanium metal, similar in its use in the production of titanium.
Uniqueness
The uniqueness of this compound lies in its combination of components, which allows it to participate in a wide range of chemical reactions and applications. The presence of both primary and secondary alcohols, along with their corresponding alkoxides, provides versatility in organic synthesis. The inclusion of titanium adds strength and corrosion resistance, making the compound valuable in industrial applications.
特性
IUPAC Name |
barium(2+);2-ethylhexan-1-ol;2-ethylhexan-1-olate;propan-2-ol;propan-2-olate;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H18O.2C8H17O.3C3H8O.2C3H7O.2Ba.2Ti/c5*1-3-5-6-8(4-2)7-9;5*1-3(2)4;;;;/h3*8-9H,3-7H2,1-2H3;2*8H,3-7H2,1-2H3;3*3-4H,1-2H3;2*3H,1-2H3;;;;/q;;;2*-1;;;;2*-1;2*+2;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJAYMFYOKDUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)C[O-].CCCCC(CC)C[O-].CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].CC(C)[O-].[Ti].[Ti].[Ba+2].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H126Ba2O10Ti2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
![[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride](/img/structure/B6313635.png)


![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)



![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride](/img/structure/B6313675.png)
![tetramethyl 6,6'-bis(diphenylphosphanyl)-1,1',3,3'-tetrahydro-2H,2'H-[5,5'-biindene]-2,2,2',2'-tetracarboxylate](/img/structure/B6313676.png)

![5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene](/img/structure/B6313686.png)

